molecular formula C13H15NO3 B15094235 Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B15094235
M. Wt: 233.26 g/mol
InChI Key: MMJIUTMXRRTDCO-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in many natural and synthetic bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases, where the regulation of neurotransmitter levels is crucial.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to the presence of both acetyl and carboxylate groups, which influence its reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, particularly in medicinal chemistry, due to its interactions with biological targets.

PropertyValue
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
IUPAC Name2-acetyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
InChIInChI=1S/C12H13NO3/c1-8(14)13-5-4-9-6-10(12(15)16)2-3-11(9)7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16)
Canonical SMILESCC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O

This compound interacts with various molecular targets and pathways. Its mechanism of action includes:

  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This inhibition is critical for the treatment of neurodegenerative disorders and depression .
  • Receptor Binding : It exhibits binding affinity for dopamine receptors and can modulate their activity. This property is significant for developing treatments for neurological conditions .
  • Antimicrobial Activity : Studies have indicated that derivatives of tetrahydroisoquinolines exhibit antibacterial properties against various pathogens including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .

Anticancer Activity

Research has demonstrated that this compound derivatives possess significant anticancer properties:

  • Induction of Apoptosis : Compounds derived from this scaffold have been shown to induce apoptosis in cancer cells by activating caspase pathways. For instance, one study reported that certain derivatives could significantly reduce cell viability in breast cancer cell lines at specific concentrations .
  • Bcl-2 Inhibition : The compound's ability to inhibit Bcl-2 family proteins suggests potential applications in cancer therapies aimed at overcoming resistance to apoptosis in malignant cells .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This property is beneficial for developing treatments for chronic inflammatory diseases .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of methyl 2-acetyl derivatives against several bacterial strains. The results showed:

  • Inhibition Zones : The derivatives produced inhibition zones ranging from 19 mm to 30 mm against tested organisms.
Bacterial StrainInhibition Zone (mm)
E. faecalis29
P. aeruginosa24
S. typhi30
K. pneumoniae19

These findings indicate that the compound has comparable efficacy to established antibiotics like ceftriaxone .

Study on Anticancer Activity

In another study focused on anticancer effects, methyl 2-acetyl derivatives were tested on MCF-7 breast cancer cells:

  • Cell Viability : The treated cells showed a significant decrease in viability compared to untreated controls.
TreatmentCell Viability (%)
Control85
Compound Treatment40

The study concluded that the compound effectively induces apoptosis and alters cell cycle progression .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 2-acetyl-3,4-dihydro-1H-isoquinoline-6-carboxylate

InChI

InChI=1S/C13H15NO3/c1-9(15)14-6-5-10-7-11(13(16)17-2)3-4-12(10)8-14/h3-4,7H,5-6,8H2,1-2H3

InChI Key

MMJIUTMXRRTDCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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